3-Amino-2-sulfopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

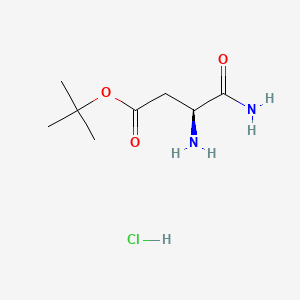

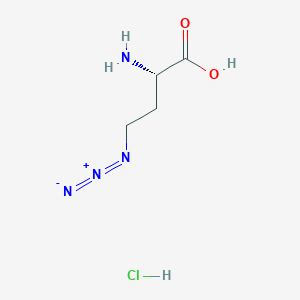

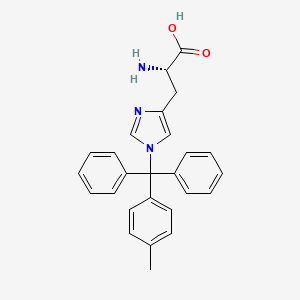

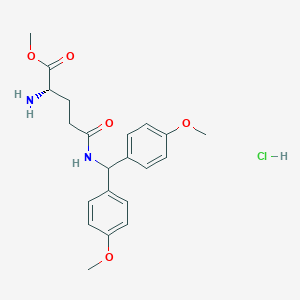

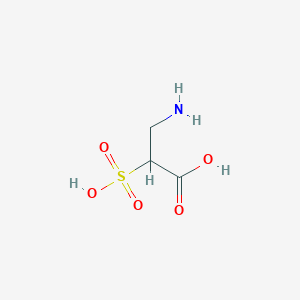

3-Amino-2-sulfopropanoic acid is a short molecule featuring a carboxylic acid, a sulfonate group, and a primary amine . The carboxylic acid and the primary amine are free to link this molecule to larger structures while the sulfonate group provides high water solubility to this aliphatic compound .

Molecular Structure Analysis

The molecular formula of 3-Amino-2-sulfopropanoic acid is C3H7NO5S . Its molecular weight is approximately 169.16 g/mol . The InChIKey, a unique identifier for the compound, is OFQOAYWZEYNFQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-2-sulfopropanoic acid has several notable physical and chemical properties. It has a molecular weight of 169.16 g/mol and a monoisotopic mass of 169.00449350 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 126 Ų .Applications De Recherche Scientifique

Homotaurine serves as a nitrogen source for bacterial growth, with studies showing Burkholderia sp. can assimilate the amino group from homotaurine, releasing 3-sulfopropanoate as a byproduct (Mayer et al., 2008).

The crystal and molecular structure of homotaurine has been determined, revealing its zwitterionic structure with a trans-zigzag skeletal configuration (Ueoka, Fujiwara, & Tomita, 1972).

Homotaurine has been studied for its role in enzymatic and chemical processes, such as the formation of 3-sulfinopropionic acid, an analog of succinic acid (Jollés-Bergeret, 1974).

Solid-state (17)O NMR studies of homotaurine have helped in understanding molecular dynamics in organic solids, providing insights into SO(3)(-) rotational dynamics (Kong et al., 2012).

Homotaurine's metabolic pathway has been explored, with studies showing its conversion to 3-sulfopropanoate in Cupriavidus necator H16 (Mayer & Cook, 2009).

Research into sulfonic acid functionalized hydrophobic mesoporous biochar demonstrates the potential use of compounds like homotaurine in acid-catalyzed chemical reactions (Zhong et al., 2019).

Homotaurine's derivatives have been used in fluorescence amino acid analysis, highlighting its importance in analytical chemistry (Lee & Drescher, 1979).

The compound has also been involved in studies on free amino acids in animal tissues, aiding in the understanding of biochemical processes (Tallan, Moore, & Stein, 1954).

Propriétés

IUPAC Name |

3-amino-2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQOAYWZEYNFQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-sulfopropanoic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.